(R)-a-(1-Methylethyl)-1-piperidineethanamine 2HCl
Description
®-a-(1-Methylethyl)-1-piperidineethanamine 2HCl is a chiral amine compound that is commonly used in the synthesis of various pharmaceuticals and chemical intermediates. This compound is known for its ability to act as a building block in the creation of more complex molecules, particularly in the field of medicinal chemistry.
Properties
IUPAC Name |
(2R)-3-methyl-1-piperidin-1-ylbutan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9(2)10(11)8-12-6-4-3-5-7-12;;/h9-10H,3-8,11H2,1-2H3;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLQSKSPRNOWCX-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCCCC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN1CCCCC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-a-(1-Methylethyl)-1-piperidineethanamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-phenylethylamine.
Reaction with Piperidine: The ®-1-phenylethylamine is then reacted with piperidine under controlled conditions to form the intermediate compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the intermediate compound to form ®-a-(1-Methylethyl)-1-piperidineethanamine 2HCl.
Industrial Production Methods: In an industrial setting, the production of ®-a-(1-Methylethyl)-1-piperidineethanamine 2HCl is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired product quality.
Types of Reactions:
Oxidation: ®-a-(1-Methylethyl)-1-piperidineethanamine 2HCl can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-a-(1-Methylethyl)-1-piperidineethanamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-a-(1-Methylethyl)-1-piperidineethanamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
- (S)-a-(1-Methylethyl)-1-piperidineethanamine
- ®-1-phenylethylamine
- (S)-1-phenylethylamine
Comparison:
Chirality: The ®-a-(1-Methylethyl)-1-piperidineethanamine 2HCl is unique due to its specific chirality, which can influence its biological activity and interactions.
Functional Groups: Compared to other similar compounds, the presence of the piperidine ring and the specific arrangement of functional groups in ®-a-(1-Methylethyl)-1-piperidineethanamine 2HCl provides distinct chemical properties and reactivity.
Applications: While similar compounds may be used in similar applications, the specific structure of ®-a-(1-Methylethyl)-1-piperidineethanamine 2HCl makes it particularly valuable in certain pharmaceutical and chemical synthesis processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
